molecular formula C16H29Cl B14455974 7-Pentadecyne, 1-chloro-13-methyl- CAS No. 7409-53-2

7-Pentadecyne, 1-chloro-13-methyl-

Cat. No.: B14455974
CAS No.: 7409-53-2
M. Wt: 256.9 g/mol
InChI Key: HTWKNNJMZHCKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical halogenation of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atom in 7-Pentadecyne, 1-chloro-13-methyl- can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The triple bond in the compound can undergo addition reactions with hydrogen, halogens, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alkenes.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in polar solvents.

    Addition: Hydrogen gas with a metal catalyst (e.g., palladium) for hydrogenation; halogens like bromine or iodine in inert solvents for halogenation.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Various substituted alkynes depending on the nucleophile used.

    Addition: Dihalides, alkenes, or alkanes.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the preparation of more complex molecules.

Biology and Medicine: Research into the biological activity of chlorinated alkynes has shown potential applications in medicinal chemistry. These compounds may exhibit antimicrobial or anticancer properties, although specific studies on 7-Pentadecyne, 1-chloro-13-methyl- are limited.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including surfactants, lubricants, and polymers. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- in chemical reactions involves the interaction of its triple bond and chlorine atom with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. The specific pathways and molecular targets depend on the nature of the reagents and reaction conditions used.

Comparison with Similar Compounds

  • 1-Chloro-13-methylpentadec-7-yne
  • 1-Bromo-13-methylpentadec-7-yne
  • 1-Iodo-13-methylpentadec-7-yne

Comparison: Compared to its brominated and iodinated analogs, 7-Pentadecyne, 1-chloro-13-methyl- is generally more reactive in nucleophilic substitution reactions due to the relatively weaker carbon-chlorine bond. This makes it a more versatile intermediate in organic synthesis. Additionally, the presence of the chlorine atom can influence the compound’s physical properties, such as boiling point and solubility, compared to its non-halogenated counterparts.

Properties

CAS No.

7409-53-2

Molecular Formula

C16H29Cl

Molecular Weight

256.9 g/mol

IUPAC Name

1-chloro-13-methylpentadec-7-yne

InChI

InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3

InChI Key

HTWKNNJMZHCKAI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCC#CCCCCCCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.